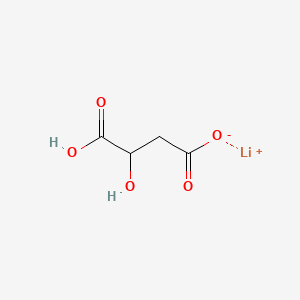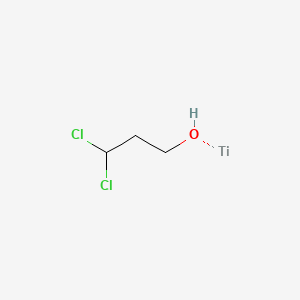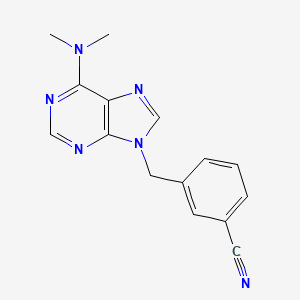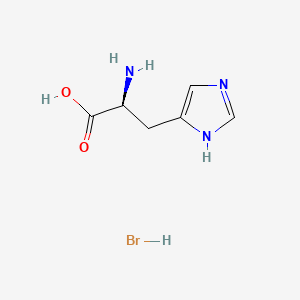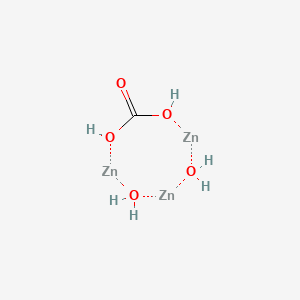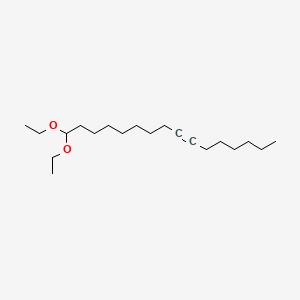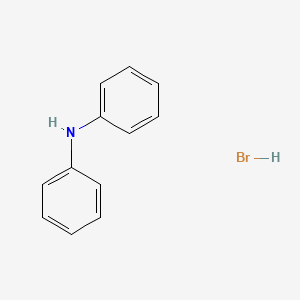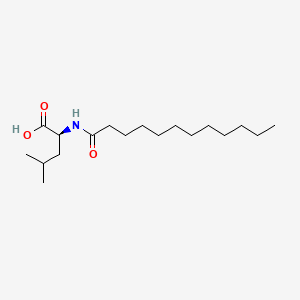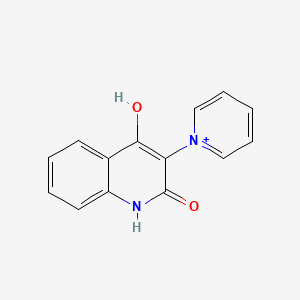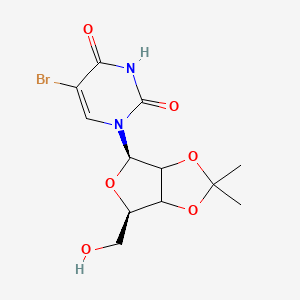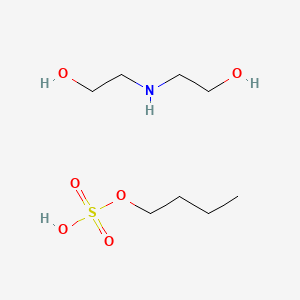
Bis(2-hydroxyethyl)ammonium butyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)ammonium butyl sulphate: is an organic compound with the molecular formula C8H21NO6S. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium butyl sulphate typically involves the reaction between butyl sulphate and bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyl sulphate+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium butyl sulphate
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the reaction under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)ammonium butyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are usually conducted in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles. The reactions are typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes, ketones, or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)ammonium butyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in biological research as a medium for cell culture and as a stabilizer for proteins and enzymes.
Medicine: It is used in pharmaceutical formulations as an excipient and in drug delivery systems.
Industry: The compound is used in the production of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of bis(2-hydroxyethyl)ammonium butyl sulphate involves its interaction with molecular targets and pathways in the system. The compound can form hydrogen bonds and ionic interactions with various molecules, which can influence their stability, solubility, and reactivity. These interactions can affect the overall behavior of the system and lead to the desired effects.
Comparaison Avec Des Composés Similaires
Bis(2-hydroxyethyl)ammonium butyl sulphate can be compared with other similar compounds, such as:
- Bis(2-hydroxyethyl)ammonium methyl sulphate
- Bis(2-hydroxyethyl)ammonium ethyl sulphate
- Bis(2-hydroxyethyl)ammonium propyl sulphate
These compounds share similar structures and properties but differ in the length of the alkyl chain attached to the sulphate group. The unique properties of this compound, such as its higher thermal stability and solubility, make it particularly valuable in certain applications.
Propriétés
Numéro CAS |
84782-02-5 |
|---|---|
Formule moléculaire |
C8H21NO6S |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
butyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H10O4S/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H,5,6,7) |
Clé InChI |
PXBHPPQVJQTISG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOS(=O)(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


